![molecular formula C20H39O5P B109562 Palmitoyl 3-carbacyclic Phosphatidic Acid CAS No. 476310-22-2](/img/structure/B109562.png)
Palmitoyl 3-carbacyclic Phosphatidic Acid
Overview
Description
Palmitoyl 3-carbacyclic Phosphatidic Acid is a palmitoylated Carba-like cyclophosphatidic acid and an analog of lysophosphatidic acid (LPA). It has different functions from LPA and can inhibit the activation of RhoA and inhibit the migration of melanoma cells . It effectively inhibited experimental lung metastasis and reduced the number of tumor nodules in a B16-F0 xenograft mouse model .
Molecular Structure Analysis
The molecular weight of this compound is 390.49. Its formula is C20H39O5P . The SMILES representation isCCCCCCCCCCCCCCCC(OCC1CCP(O1)(O)=O)=O
.
Scientific Research Applications
Inhibition of Tumor Cell Migration and Metastasis
Palmitoyl-cyclic phosphatidic acid (cPA) has been found to inhibit transcellular migration and metastasis of tumor cells. Specifically, carba derivatives of palmitoyl-cPA, where the phosphate oxygen is replaced with a methylene group, demonstrated potent inhibitory effects on MM1 tumor cell migration and pulmonary metastasis of B16-F0 melanoma. This effect is associated with the inhibition of RhoA activation and is not due to inhibition of lysophosphatidic acid (LPA) receptors activation (Uchiyama et al., 2007).
Role in Lipid Biosynthesis
Palmitoyl-CoA-l-glycerol 3-phosphate palmitoyltransferase, present in mammalian tissues, catalyzes the activation of palmitate and oleate and the conversion of enzymatically formed phosphatidic acid into glycerides. This process is integral to the Kennedy pathway of glyceride formation (Kuhn, 1967).
Enzymatic Activity and Biochemical Pathways
Studies on porcine platelet membranes have revealed that 1-[14C]Palmitoyl-2-[3H]arachidonoyl-sn-glycerol 3-phosphate is hydrolyzed by phospholipase A1 activity, specifically for phosphatidic acid. This enzymatic activity is significantly more specific for phosphatidic acid compared to other phospholipids (Inoue & Okuyama, 1984).
Involvement in Pulmonary Surfactant Lipid Biosynthesis
In adenoma alveolar type II cells, acyltransferases transfer palmitic acid to sn-glycerol-3-P, forming phosphatidic acid. This process is vital for the synthesis of surfactant lipid in these cells, which is crucial for lung function (Snyder & Malone, 1975).
Role in Plant Physiology
In oilseed rape, lysophosphatidic acid (LPA) acyltransferase is responsible for phosphatidic acid biosynthesis. This enzyme uses palmitoyl-ACP to produce phosphatidic acid with a prokaryotic-type acyl composition, which is critical for the plant's lipid metabolism (Bourgis et al., 1999).
Mitogenic Action of Lysophosphatidic and Phosphatidic Acid
Lysophosphatidic acid (LPA) and phosphatidic acid (PA) exhibit growth-promoting activities in fibroblasts. The fatty acid chain length is a key determinant of their mitogenic potency (van Corven et al., 1992).
Mechanism of Action
Target of Action
Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA) is a palmitoylated Carba-like cyclophosphatidic acid and an analog of lysophosphatidic acid (LPA) . The primary target of 3-ccPA is RhoA , a small GTPase . RhoA plays a crucial role in various cellular processes, including cell migration .
Mode of Action
3-ccPA interacts with its target, RhoA, by inhibiting its activation . This inhibition results in the suppression of melanoma cell migration . It’s worth noting that 3-ccPA has distinct biological activities compared to LPA .
Biochemical Pathways
The inhibition of RhoA activation by 3-ccPA affects the RhoA signaling pathway . This pathway is involved in the regulation of the cytoskeleton, which is crucial for cell migration . Therefore, the inhibition of RhoA disrupts this pathway, leading to the suppression of melanoma cell migration .
Result of Action
The inhibition of RhoA activation by 3-ccPA leads to the suppression of melanoma cell migration . This has been demonstrated in a B16-F0 xenograft mouse model, where 3-ccPA effectively inhibited experimental lung metastasis and reduced the number of tumor nodules .
Safety and Hazards
properties
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNWYINJKCNEPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436485 | |
Record name | AGN-PC-0N03WG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
476310-22-2 | |
Record name | AGN-PC-0N03WG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.